molecular formula C14H7Cl2FN2S2 B3035710 5-[(3,4-Dichlorophenyl)sulfanyl]-4-(4-fluorophenyl)-1,2,3-thiadiazole CAS No. 338408-94-9

5-[(3,4-Dichlorophenyl)sulfanyl]-4-(4-fluorophenyl)-1,2,3-thiadiazole

Cat. No.: B3035710
CAS No.: 338408-94-9
M. Wt: 357.3 g/mol
InChI Key: ZHOMWPLIDBUTJN-UHFFFAOYSA-N
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Description

5-[(3,4-Dichlorophenyl)sulfanyl]-4-(4-fluorophenyl)-1,2,3-thiadiazole is a heterocyclic compound that contains sulfur, nitrogen, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-Dichlorophenyl)sulfanyl]-4-(4-fluorophenyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichlorobenzenethiol with 4-fluorobenzonitrile in the presence of a base, followed by cyclization with thiosemicarbazide under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-Dichlorophenyl)sulfanyl]-4-(4-fluorophenyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-[(3,4-Dichlorophenyl)sulfanyl]-4-(4-fluorophenyl)-1,2,3-thiadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-[(3,4-Dichlorophenyl)sulfanyl]-4-(4-fluorophenyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological pathways affected by the compound. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamide
  • N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide

Uniqueness

5-[(3,4-Dichlorophenyl)sulfanyl]-4-(4-fluorophenyl)-1,2,3-thiadiazole is unique due to its specific substitution pattern and the presence of both dichlorophenyl and fluorophenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

5-[(3,4-Dichlorophenyl)sulfanyl]-4-(4-fluorophenyl)-1,2,3-thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of thiadiazoles, characterized by a five-membered ring containing both nitrogen and sulfur atoms. Its chemical formula is C11H8Cl2F1N2SC_{11}H_{8}Cl_{2}F_{1}N_{2}S, and it features two distinct aromatic rings which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways that incorporate various reagents and conditions. The general synthetic route includes:

  • Formation of the Thiadiazole Ring : This involves the reaction of suitable precursors under acidic or basic conditions to form the thiadiazole core.
  • Substitution Reactions : The incorporation of the dichlorophenyl and fluorophenyl groups is achieved through nucleophilic substitution reactions.

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit considerable antimicrobial properties. In particular:

  • Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacteria including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.125 mg/mL to 6.25 mg/mL compared to standard antibiotics .
  • Antifungal Activity : The compound also displays antifungal properties against pathogens like Candida albicans, with MIC values comparable to established antifungal agents .

Anticancer Activity

Recent studies indicate that this compound may possess anticancer properties:

  • Cell Viability Studies : In vitro assays have shown that derivatives can reduce cell viability in cancer cell lines such as MCF7 while maintaining lower toxicity in non-cancerous cell lines (e.g., MCF10A). For instance, certain concentrations resulted in a significant decrease in MCF7 cell viability without adversely affecting MCF10A cells .
  • Mechanisms of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation pathways. Molecular docking studies suggest that the compound interacts with specific targets involved in cancer cell survival .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole compounds is heavily influenced by their structural components. The presence of electron-withdrawing groups (like chlorine and fluorine) enhances their potency:

Substituent Effect on Activity
ChlorineIncreases antibacterial activity
FluorineEnhances anticancer properties
Sulfanyl GroupContributes to overall biological effects

Case Studies

  • Antibacterial Efficacy : A study assessed various thiadiazole derivatives against multiple bacterial strains and found that certain modifications led to increased bactericidal activity compared to commercial antibiotics .
  • Anticancer Potential : Another investigation focused on the effects of thiadiazole derivatives in combination with doxorubicin in breast cancer models, revealing synergistic effects that reduced drug toxicity while maintaining efficacy against cancer cells .

Properties

IUPAC Name

5-(3,4-dichlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2FN2S2/c15-11-6-5-10(7-12(11)16)20-14-13(18-19-21-14)8-1-3-9(17)4-2-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOMWPLIDBUTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SN=N2)SC3=CC(=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2FN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101168997
Record name 5-[(3,4-Dichlorophenyl)thio]-4-(4-fluorophenyl)-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101168997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338408-94-9
Record name 5-[(3,4-Dichlorophenyl)thio]-4-(4-fluorophenyl)-1,2,3-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338408-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(3,4-Dichlorophenyl)thio]-4-(4-fluorophenyl)-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101168997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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